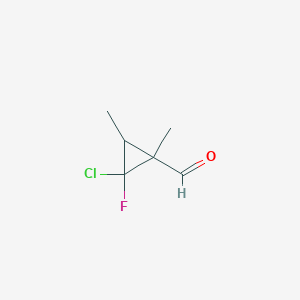
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde, also known as CFDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. CFDC has been used in various scientific research applications, including drug discovery and development, and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde is not well understood, but it is believed to act as a reactive intermediate in the synthesis of biologically active compounds. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including cyclopropanation, oxidation, and reduction, which can lead to the formation of different products with different biological activities.
Biochemical and Physiological Effects:
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in preclinical studies. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents, which suggests that it may have some biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has several advantages as a starting material for the synthesis of biologically active compounds. It is a versatile intermediate that can be used to synthesize a variety of compounds with different biological activities. It is also relatively easy to synthesize from commercially available starting materials. However, 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has some limitations as well. It is a reactive intermediate that can undergo various chemical reactions, which can make it difficult to control the synthesis of specific products. It is also relatively unstable and can decompose over time.
Orientations Futures
There are several future directions for the use of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde in scientific research. One potential direction is the development of new chiral catalysts and ligands for asymmetric synthesis. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of chiral compounds, and further research in this area could lead to the development of new drugs and other biologically active compounds. Another potential direction is the development of new anticancer agents and antiviral agents. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has shown promising results in preclinical studies, and further research in this area could lead to the development of new treatments for cancer and viral infections. Finally, there is also potential for the use of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde in the development of new materials with unique properties, such as polymers and surfactants.
Méthodes De Synthèse
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-2-fluoroethylamine with ethyl 2-bromoacetate to form the intermediate compound, which is then converted to 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde through a series of reactions involving cyclopropanation and oxidation.
Applications De Recherche Scientifique
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used in various scientific research applications, including drug discovery and development. It is a versatile intermediate that can be used to synthesize a variety of biologically active compounds. 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has been used as a starting material for the synthesis of potential anticancer agents, anti-inflammatory agents, and antiviral agents. It has also been used in the development of chiral catalysts and ligands for asymmetric synthesis.
Propriétés
IUPAC Name |
2-chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO/c1-4-5(2,3-9)6(4,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNYUNPURGDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)Cl)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide](/img/structure/B2615092.png)
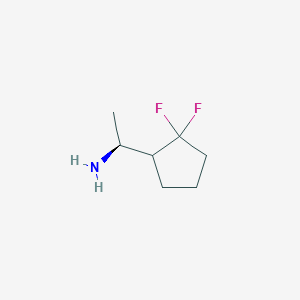

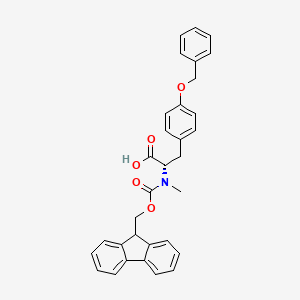
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)
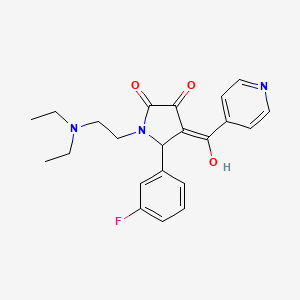
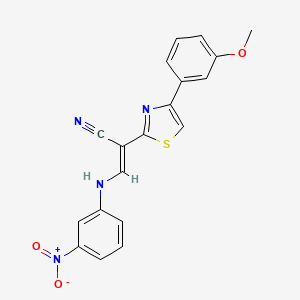
![N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2615106.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2615108.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2615109.png)


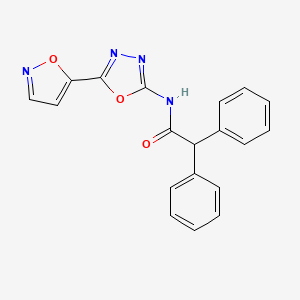
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)